molecular formula C6H10N2S B2509730 Ethyl-thiazol-2-ylmethyl-amine CAS No. 1332529-45-9; 680591-00-8

Ethyl-thiazol-2-ylmethyl-amine

Cat. No.: B2509730
CAS No.: 1332529-45-9; 680591-00-8
M. Wt: 142.22
InChI Key: ICZJAGGKGHNBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-thiazol-2-ylmethyl-amine (CAS 680591-00-8) is an organic compound with the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g/mol . Its structure features a thiazole ring, a heterocyclic moiety of significant interest in medicinal and agrochemical research, substituted with an ethylaminomethyl group. While specific literature on the applications of this exact molecule is limited, compounds containing the thiazole scaffold are extensively studied for their diverse biological activities. Researchers value this core structure for its potential as a building block in developing novel pharmaceuticals, ligands in catalysis, and functional materials. The molecular structure is characterized by the SMILES notation "CCNCC1=NC=CS1" . This product is exclusively intended for research and laboratory use. It is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZJAGGKGHNBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl-thiazol-2-ylmethyl-amine vs. 5-Methylthiazol-2-amine (Meloxicam Impurity B)

  • This compound: Substituent at the 2-position (ethylaminomethyl group).

This compound vs. 4-((Methylamino)methyl)thiazol-2-amine

  • 4-((Methylamino)methyl)thiazol-2-amine: Methylaminomethyl group at the 4-position.
  • Key Difference : Substituent position (2 vs. 4) alters electronic distribution; the 4-position substituent may sterically hinder interactions with biological targets .

This compound vs. 5-Benzyl-1,3-thiazol-2-amine

  • 5-Benzyl-1,3-thiazol-2-amine : Benzyl group at the 5-position.

Structural Complexity and Molecular Weight

  • This compound : MW 142.22; simple alkylamine-thiazole hybrid.
  • N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine : MW ~230–250; fused benzimidazole-thiazole system with enhanced π-conjugation and antibacterial activity .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituent Position Substituent Type Molecular Weight Notable Activity Reference
This compound C₆H₁₀N₂S 2-position Ethylaminomethyl 142.22 Not reported
5-Methylthiazol-2-amine C₄H₆N₂S 5-position Methyl 130.17 Meloxicam impurity
4-((Methylamino)methyl)thiazol-2-amine C₅H₉N₃S 4-position Methylaminomethyl 143.21 Not reported
5-Benzyl-1,3-thiazol-2-amine C₁₀H₁₀N₂S 5-position Benzyl 202.26 Ligand for drug design
4-(p-Tolyl)thiazol-2-amine C₁₀H₁₀N₂S 4-position p-Tolyl 202.26 MMP inhibition
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine C₁₁H₁₀N₄S 2-position Benzimidazolylmethyl 246.29 Antibacterial

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